molecular formula C21H21NO B156243 Cyproheptadine N-Oxide CAS No. 100295-63-4

Cyproheptadine N-Oxide

Cat. No.: B156243
CAS No.: 100295-63-4
M. Wt: 303.4 g/mol
InChI Key: AIAORTASLOWFGX-UHFFFAOYSA-N
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Description

Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation piperidine antihistamine. Cyproheptadine itself is known for its antagonistic effects on serotonin and histamine receptors, making it useful in treating allergic reactions and stimulating appetite. This compound retains some of these properties but also exhibits unique characteristics due to the presence of the N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyproheptadine N-Oxide can be synthesized through the oxidation of cyproheptadine. One common method involves using hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a suitable catalyst, such as titanium silicalite (TS-1). The reaction is typically carried out in methanol as the solvent, providing a safer and more efficient process compared to traditional batch reactors .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various metabolites.

    Reduction: It can be reduced back to cyproheptadine under specific conditions.

    Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products:

    Oxidation Products: Various N-oxide metabolites.

    Reduction Products: Cyproheptadine.

    Substitution Products: Derivatives with modified functional groups.

Scientific Research Applications

Cyproheptadine N-Oxide has several applications in scientific research:

Mechanism of Action

Cyproheptadine N-Oxide exerts its effects primarily through its interaction with serotonin and histamine receptors. The N-oxide group enhances its binding affinity and selectivity for these receptors. By competing with free histamine and serotonin, it can modulate various physiological responses, including appetite stimulation and allergic reactions .

Comparison with Similar Compounds

    Cyproheptadine: The parent compound, known for its antihistamine and antiserotonin properties.

    Cyproheptadine alpha-N-Oxide: Another N-oxide derivative with similar properties.

    Cyproheptadine beta-N-Oxide: A different isomer with distinct chemical behavior.

Uniqueness: Cyproheptadine N-Oxide is unique due to its specific N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAORTASLOWFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyproheptadine N-Oxide
Reactant of Route 2
Cyproheptadine N-Oxide

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